Technical Guide: Synthesis and Characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid
Technical Guide: Synthesis and Characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid
The following technical guide details the synthesis and characterization of 6-Amino-5-sulfamoylpyridine-3-boronic acid (IUPAC: 2-amino-3-sulfamoylpyridine-5-boronic acid).
Executive Summary
Target Molecule: 6-Amino-5-sulfamoylpyridine-3-boronic acid (Pinacol Ester form often preferred for stability). CAS Registry (Pinacol Ester): 1086063-51-5 Primary Application: A versatile building block in medicinal chemistry, particularly for the development of PI3K inhibitors, antibacterial agents, and kinase-targeted oncotherapies. The molecule features a "push-pull" electronic system with a donating amino group and electron-withdrawing sulfamoyl/boronyl groups, making it a unique scaffold for Suzuki-Miyaura cross-coupling reactions.
Nomenclature Clarification: While often referred to as "6-amino-5-sulfamoyl-3-boronic acid" in industrial catalogs to emphasize the substitution pattern relative to the pyridine nitrogen, the rigorous IUPAC numbering (where the heteroatom N is position 1 and the amine is prioritized at position 2) defines this molecule as 2-amino-3-sulfamoylpyridine-5-boronic acid . This guide uses the IUPAC numbering for chemical precision.
Structural Analysis & Retrosynthesis
The synthesis strategy relies on the sequential functionalization of the pyridine ring. The high electron density provided by the 2-amino group directs electrophilic aromatic substitution (SEAr) to the 3 and 5 positions.
Retrosynthetic Logic
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Boronic Acid Installation: The C-B bond at position 5 is best installed via Miyaura Borylation of a halide precursor (Bromide).
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Sulfonamide Installation: The sulfamoyl group at position 3 is introduced via chlorosulfonation . Since the 2-amino group is a strong ortho/para director, and we need the sulfonyl group at position 3 (ortho), we must first block the para (5) position.
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Halogen Blocking: Bromination of the starting material, 2-aminopyridine, occurs selectively at the 5-position (para), creating the necessary regiocontrol for the subsequent sulfonation.
Figure 1: Retrosynthetic pathway utilizing the ortho/para directing power of the amino group.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
Objective: Selectively brominate the 5-position (para) to block it and provide a handle for late-stage borylation.
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Reagents: 2-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
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Solvent: Acetonitrile (MeCN) or DMF.
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Protocol:
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Dissolve 2-aminopyridine (9.4 g, 100 mmol) in MeCN (100 mL) at 0°C.
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Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Keep dark to avoid radical side reactions.
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Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
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Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
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Purification: Recrystallization from Ethanol/Water or column chromatography (Hex/EtOAc).
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Yield: ~85-90%.
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QC Check: 1H NMR should show signals at δ 8.05 (d, H-6) and 7.60 (dd, H-4), confirming para substitution.
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Step 2: Synthesis of 2-Amino-5-bromo-3-pyridinesulfonyl chloride
Objective: Introduce the sulfonyl group at the ortho position (C3) relative to the amine.
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Reagents: 2-Amino-5-bromopyridine (1.0 eq), Chlorosulfonic acid (ClSO3H, 5-8 eq).
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Protocol:
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Safety: Perform in a fume hood. Chlorosulfonic acid reacts violently with moisture.
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Place ClSO3H (25 mL) in a round-bottom flask and cool to 0°C.
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Slowly add 2-Amino-5-bromopyridine (5.0 g) portion-wise. Exothermic reaction.
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Heat the mixture to 90-100°C for 4-6 hours.
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Quench: Cool to RT. Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
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Isolation: Filter the solid immediately. Wash with cold water. Do not dry excessively as it hydrolyzes; proceed immediately to Step 3.
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Step 3: Synthesis of 2-Amino-5-bromo-3-sulfamoylpyridine
Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.
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Reagents: Wet Sulfonyl Chloride cake (from Step 2), Ammonium Hydroxide (28% NH3, excess).
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Protocol:
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Suspend the wet sulfonyl chloride cake in THF (50 mL) or use directly.
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Add aqueous NH4OH (20 mL) dropwise at 0°C.
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Stir at RT for 2 hours.
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Workup: Concentrate to remove THF. The product usually precipitates from water. Filter and wash with water.[3]
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Purification: Recrystallization from Methanol.
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Key Intermediate: This is 2-amino-5-bromo-3-pyridinesulfonamide (CAS 869008-16-2).[4]
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Step 4: Miyaura Borylation (The Critical Step)
Objective: Convert the C5-Bromide to the Boronic Acid Pinacol Ester.
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Reagents:
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Substrate: 2-Amino-5-bromo-3-sulfamoylpyridine (1.0 eq).
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Boron Source: Bis(pinacolato)diboron (B2pin2) (1.2 eq).
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Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd2(dba)3/XPhos.
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Base: Potassium Acetate (KOAc) (3.0 eq).
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Solvent: 1,4-Dioxane (anhydrous, degassed).
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Protocol:
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In a pressure vial, combine substrate, B2pin2, and KOAc in Dioxane.
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Degas with Argon/Nitrogen for 10 minutes (sparging).
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Add Pd catalyst quickly under inert atmosphere.
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Seal and heat to 90°C for 4-12 hours.
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Monitoring: Check LCMS for conversion of Bromide (M+H ~252/254) to Boronate (M+H ~299 for pinacol ester).
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Note: If protodeboronation (loss of Bpin to H) is observed, lower temp to 80°C and increase catalyst loading.
-
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.
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Purification: Flash chromatography (DCM/MeOH). Boronic esters can be sensitive to silica; use neutralized silica or rapid elution.
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Figure 2: Sequential reaction workflow.
Characterization & Quality Control
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | Pyridine H-6 (adj. to N) | Singlet or doublet at ~8.5 ppm . Deshielded by N and Bpin. |
| Pyridine H-4 | Doublet at ~8.2 ppm . | |
| NH2 (Amine) | Broad singlet at ~6.5 - 7.5 ppm (Exchangeable). | |
| SO2NH2 (Sulfonamide) | Broad singlet at ~7.2 - 7.5 ppm (Exchangeable). | |
| Pinacol Methyls | Singlet (12H) at ~1.3 ppm (if ester). | |
| 13C NMR | C-B Carbon | Broad/weak signal at ~120-130 ppm (often invisible due to quadrupolar relaxation). |
| LC-MS (ESI+) | Molecular Ion | [M+H]+ = 300.15 (for Pinacol Ester, C11H18BN3O4S). |
| Boronic Acid (Hydrolyzed) | [M+H]+ = 218.04 (Free acid, C5H8BN3O4S). |
Handling Boronic Acids[5][6]
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Equilibrium: Free boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This can confuse melting point and IR data.
-
Storage: Store the pinacol ester at -20°C under Argon. Free boronic acids of aminopyridines can be zwitterionic and may polymerize or protodeboronate upon prolonged exposure to moisture.
Troubleshooting & Optimization
Issue: Protodeboronation
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Symptom: LCMS shows mass corresponding to 2-amino-3-sulfamoylpyridine (loss of Bpin).
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Cause: 2-pyridyl and pseudo-2-pyridyl boronates are unstable in aqueous base. While position 5 is beta to nitrogen (more stable), the presence of the amino group can facilitate decomposition.
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Solution:
-
Use anhydrous conditions strictly during borylation.
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Avoid strong bases; KOAc is preferred over K2CO3.
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If instability persists, protect the 2-amino group as an Acetamide (Ac) or Pivalamide (Piv) before the borylation step.
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Issue: Catalyst Poisoning
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Symptom: Reaction stalls with starting material remaining.
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Cause: The free amine and sulfonamide nitrogens can coordinate to Palladium, deactivating it.
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Solution:
-
Use a catalyst with bulky ligands like Pd(dppf)Cl2 or XPhos Pd G2 .
-
Increase catalyst loading to 5-10 mol%.
-
References
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Preparation of 2-amino-5-bromo-3-pyridinesulfonamide
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Patent: SmithKline Beecham Corp.[5] "Quinoline derivatives as PI3 kinase inhibitors." US Patent 8,138,347. (2012). Describes the synthesis of the brominated sulfonamide intermediate.
-
-
Miyaura Borylation of Aminopyridines
- Journal: Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 60(23), 7508–7510.
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Regioselectivity of Halogenation/Sulfonation
-
Journal: "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines."[1] Organic & Biomolecular Chemistry.
-
-
Pinacol Ester CAS Verification
-
Database: 6-Amino-5-sulfamoylpyridine-3-boronic acid pinacol ester (CAS 1086063-51-5).[6]
-
Sources
- 1. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-(5-bromo-3-sulfamoylpyridin-2-yl)malonamic acid ethyl ester - CAS号 1071522-62-7 - 摩熵化学 [molaid.com]
- 5. US8138347B2 - Quinoline derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
